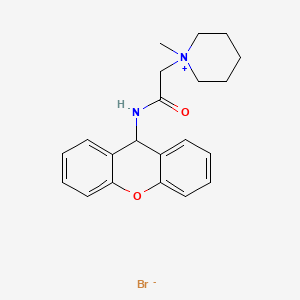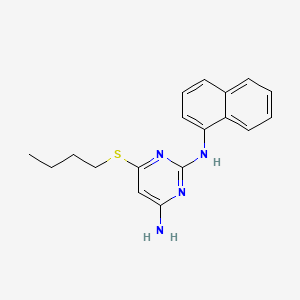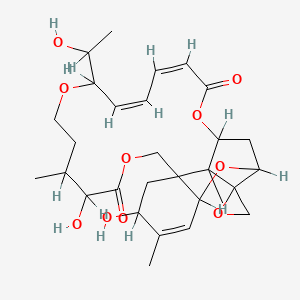
4-Piperidinol, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)-, acetate (ester)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Piperidinol, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)-, acetate (ester) is a complex organic compound that belongs to the class of piperidinols. This compound is characterized by its unique structure, which includes a piperidinol core, a naphthyridine moiety, and an isoindolinone group. The acetate ester functional group further modifies its chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)-, acetate (ester) typically involves multi-step organic reactions. The process may start with the preparation of the piperidinol core, followed by the introduction of the naphthyridine and isoindolinone groups through various coupling reactions. The final step involves esterification to introduce the acetate ester group. Common reagents used in these reactions include chlorinating agents, coupling reagents, and esterification catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-Piperidinol, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)-, acetate (ester) can undergo various chemical reactions, including:
Oxidation: Conversion of the piperidinol group to a ketone or aldehyde.
Reduction: Reduction of the naphthyridine moiety to a dihydro derivative.
Substitution: Nucleophilic substitution reactions on the chloro group of the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents
特性
CAS番号 |
103255-80-7 |
|---|---|
分子式 |
C25H23ClN4O4 |
分子量 |
478.9 g/mol |
IUPAC名 |
[1-[2-[2-(7-chloro-1,8-naphthyridin-2-yl)-3-oxo-1H-isoindol-1-yl]acetyl]piperidin-4-yl] acetate |
InChI |
InChI=1S/C25H23ClN4O4/c1-15(31)34-17-10-12-29(13-11-17)23(32)14-20-18-4-2-3-5-19(18)25(33)30(20)22-9-7-16-6-8-21(26)27-24(16)28-22/h2-9,17,20H,10-14H2,1H3 |
InChIキー |
YUKHTEFULZQGPX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1CCN(CC1)C(=O)CC2C3=CC=CC=C3C(=O)N2C4=NC5=C(C=C4)C=CC(=N5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















